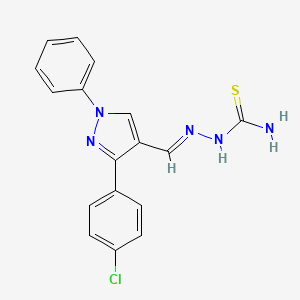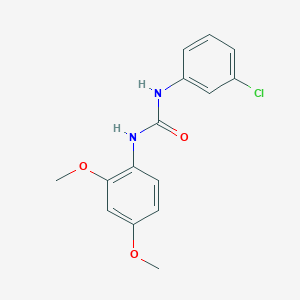
N-(3-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CDMU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDMU belongs to the class of urea-based compounds and has been found to have potential applications in various fields such as medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and interfering with the synthesis of nucleic acids. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In herbicidal applications, this compound has been found to inhibit the activity of photosystem II, which is essential for photosynthesis in plants.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In herbicidal applications, this compound has been found to inhibit photosynthesis and cause chlorosis in plants. In environmental applications, this compound has been found to be effective in removing heavy metals from water.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations as well. It is toxic and should be handled with care. It is also expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea. In medicine, further studies are needed to fully understand the mechanism of action and potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, further studies are needed to optimize the herbicidal properties of this compound and to develop more selective herbicides. In environmental science, further studies are needed to explore the potential use of this compound as a water treatment agent and to develop more efficient methods for removing heavy metals from water.
Conclusion
In conclusion, this compound is a unique chemical compound that has potential applications in medicine, agriculture, and environmental science. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. Despite its limitations, this compound has several advantages for laboratory experiments and has several future directions for further studies.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in medicine, agriculture, and environmental science. In medicine, this compound has been found to have antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been found to have herbicidal properties and has been used as a selective herbicide for the control of broadleaf weeds. In environmental science, this compound has been studied for its potential use as a water treatment agent.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-6-7-13(14(9-12)21-2)18-15(19)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSHXHHJJMGSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(2,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3894408.png)
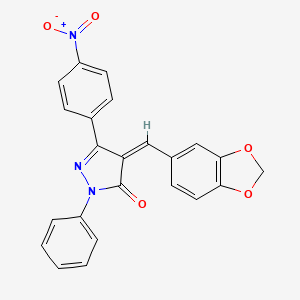
![2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3894440.png)
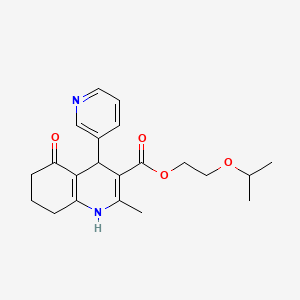

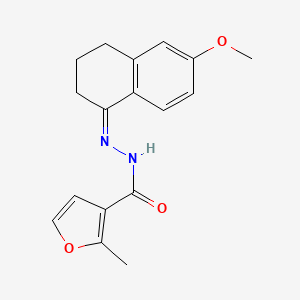
![ethyl N-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}glycinate](/img/structure/B3894457.png)
![3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3894465.png)
![N-2-adamantyl-3-{[(3,5-dimethylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B3894466.png)
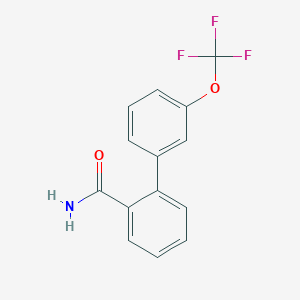
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894475.png)
![ethyl 2-methyl-9-[(2-nitrobenzylidene)amino]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3894480.png)
